molecular formula C23H24N6O3 B12178704 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B12178704
M. Wt: 432.5 g/mol
InChI Key: CCEWQICPCQTYHA-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and multiple methoxy groups. Its molecular formula is C23H23N5O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps :

    Starting Materials: 3,4-dimethoxyphenyl ethylamine, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and 1H-1,2,4-triazole.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, under nitrogen protection.

    Catalysts and Reagents: EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (dimethylaminopyridine) are used as catalysts.

    Procedure: The reaction mixture is cooled to 0°C, and the catalysts are added. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through recrystallization using dichloromethane-ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are similar but often involve larger scale equipment and more rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to:

    Scavenge Reactive Oxygen Species (ROS): By donating a hydrogen atom to free radicals, it neutralizes them.

    Chelate Metal Ions: This can prevent the catalysis of ROS production, thereby reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)acetamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a triazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C23H24N6O3/c1-29-18(14-17(28-29)16-7-5-4-6-8-16)22(30)25-23-24-21(26-27-23)12-10-15-9-11-19(31-2)20(13-15)32-3/h4-9,11,13-14H,10,12H2,1-3H3,(H2,24,25,26,27,30)

InChI Key

CCEWQICPCQTYHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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